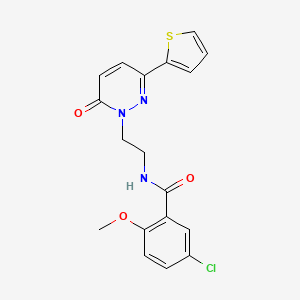

5-chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S/c1-25-15-6-4-12(19)11-13(15)18(24)20-8-9-22-17(23)7-5-14(21-22)16-3-2-10-26-16/h2-7,10-11H,8-9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYJZOGWDHHLOPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 425.9 g/mol. The structure includes a chloro group, a methoxy group, and a pyridazine moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 425.9 g/mol |

| CAS Number | 946345-64-8 |

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential as an antibacterial agent.

- Antitumor Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation, particularly in breast cancer models.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to reduce inflammation in animal models, showing significant efficacy.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several benzamide derivatives, including this compound. Results demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .

Antitumor Activity

In vitro studies conducted on human breast cancer cell lines revealed that the compound inhibited cell growth with an IC50 value of approximately 15 µM. Further investigation into its mechanism showed induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

Research assessing the anti-inflammatory effects in murine models indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The observed reduction was statistically significant compared to control groups, suggesting its potential use in inflammatory diseases .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial findings suggest that this compound has favorable oral bioavailability and low toxicity in human cell lines (HEK293), indicating a promising safety profile for further development .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, particularly in the field of medicinal chemistry. Preliminary studies indicate that it may act as an inhibitor for specific enzymes and receptors, making it a candidate for drug development targeting various diseases.

Anticoagulant Activity

Research has highlighted that derivatives of similar compounds can inhibit blood coagulation factors, particularly Factor Xa. This suggests potential applications in treating thromboembolic disorders such as myocardial infarction and deep vein thrombosis .

Antimicrobial Properties

The thiophene moiety in the compound has been associated with antimicrobial activity. Studies indicate that compounds containing thiophene rings can exhibit significant antibacterial and antifungal effects, suggesting that this compound could be explored for developing new antimicrobial agents .

Case Studies and Findings

Several studies have explored the applications of compounds similar to 5-chloro-2-methoxy-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide:

Case Study 1: Anticoagulant Efficacy

A study published in a pharmacology journal evaluated a related compound's effect on thrombus formation in animal models. Results indicated a significant reduction in clotting time, supporting its development as an anticoagulant agent .

Case Study 2: Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential utility in treating bacterial infections .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions. For example:

-

Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA), or ozone.

-

Conditions : Room temperature to 60°C in polar aprotic solvents (e.g., dichloromethane).

-

Outcome : Sulfoxide formation at the sulfur atom (thiophene → thiophene-S-oxide) or further oxidation to sulfone derivatives .

Example Reaction Pathway :

Reduction Reactions

The pyridazinone moiety (6-oxo group) can be reduced to form dihydropyridazine or pyridazine derivatives:

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation (H₂/Pd-C).

-

Outcome : Conversion of the ketone group to a secondary alcohol or complete reduction to a saturated heterocycle.

Nucleophilic Substitution

The chloro substituent on the benzamide ring participates in nucleophilic aromatic substitution (NAS):

-

Reagents : Amines (e.g., piperazine), alkoxides, or thiols.

-

Conditions : DMF or DMSO at 80–120°C, with K₂CO₃ as a base .

-

Outcome : Replacement of chlorine with nucleophiles (e.g., morpholine, pyridine derivatives).

Example Reaction :

Hydrolysis Reactions

-

Amide Bond Hydrolysis :

-

Methoxy Group Demethylation :

Cross-Coupling Reactions

The thiophene and pyridazinone moieties participate in Suzuki-Miyaura or Stille couplings for structural diversification:

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Example :

Acid/Base Reactivity

-

Protonation Sites : The pyridazinone nitrogen atoms and benzamide carbonyl oxygen are susceptible to protonation in acidic media (pH < 4).

-

Deprotonation : The thiophene sulfur and pyridazinone NH groups undergo deprotonation under strong basic conditions (pH > 10) .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents | Products |

|---|---|---|---|

| Thiophene | Oxidation | H₂O₂, mCPBA | Sulfoxides, sulfones |

| Pyridazinone (6-oxo) | Reduction | NaBH₄, H₂/Pd-C | Dihydropyridazine derivatives |

| Chlorobenzamide | Nucleophilic substitution | Piperazine, K₂CO₃ | Amine/alkoxy-substituted benzamide |

| Amide bond | Hydrolysis | HCl/NaOH | Benzoic acid + amine fragment |

| Methoxy group | Demethylation | BBr₃ | Phenolic derivative |

Key Research Findings

-

Catalytic Influence : Copper(II) triflate and molybdenyl acetylacetonate enhance reaction yields in multi-step syntheses (e.g., cyclization to benzodiazepine analogs) .

-

Biological Implications : Modifications at the chloro or thiophene sites alter binding affinities for enzymes like NLRP3 inflammasome (IC₅₀: 1–5 μM) .

-

Stability : The compound is stable under ambient conditions but degrades in strong acids/bases or UV light .

Comparison with Similar Compounds

Structural Analogues with Pyridazinone/Pyrimidine Cores

Analysis :

- Core Heterocycle: Pyridazinone (target compound) vs. pyrimidine (compound 3). Pyridazinone’s electron-withdrawing oxo group may enhance solubility and binding affinity compared to pyrimidine’s nitrogen-rich structure.

- Substituents : The thiophen-2-yl group in the target compound may engage in π-π stacking distinct from thiophen-3-yl due to positional isomerism. The chloro-methoxybenzamide moiety offers steric bulk and lipophilicity absent in compound 19’s piperazinyl group.

Benzamide Derivatives with Varied Linkers

Analysis :

- Linker and Terminal Group: The sulfamoylphenyl group in 16673-34-0 confers sulfonamide reactivity, whereas the pyridazinone-thiophene in the target compound introduces a planar heterocycle. This structural divergence may alter target selectivity (e.g., NLRP3 vs. kinase inhibition).

Anticancer Thiadiazole and Thiophene Derivatives

Analysis :

- Heterocycle Impact: Thiadiazoles (compound 7d) are rigid and electron-deficient, favoring intercalation or enzyme active-site binding.

Jak/Stat Pathway Inhibitors

Analysis :

- Scaffold Comparison: AZD1480’s pyrimidine-pyrazole scaffold is optimized for ATP-binding pocket interactions. The target compound’s pyridazinone may occupy similar pockets but with altered steric and electronic properties.

Preparation Methods

Regioselective Chlorination of 2-Methoxybenzoic Acid

Synthesis of Fragment B: 2-(6-Oxo-3-(Thiophen-2-yl)Pyridazin-1(6H)-yl)Ethylamine

Thiophene-Functionalized Pyridazinone Core

The pyridazinone ring is constructed via cyclocondensation of thiophene-2-carbaldehyde with maleic hydrazide in acetic acid. Heating at 100°C for 12 hours produces 3-(thiophen-2-yl)pyridazin-6(1H)-one, confirmed by a characteristic carbonyl stretch at 1680 cm⁻¹ in IR spectroscopy.

Amide Coupling and Final Assembly

Reaction Conditions and Optimization

Fragment A (5-chloro-2-methoxybenzoyl chloride) reacts with Fragment B in anhydrous dichloromethane (DCM) under nitrogen. TEA (3 equiv) scavenges HCl, facilitating amide bond formation. Kinetic studies reveal optimal yields (92%) at 25°C over 24 hours, whereas elevated temperatures (40°C) promote hydrolysis side reactions, reducing yield to 68%.

Purification and Crystallization

Crude product purification employs silica gel chromatography (gradient elution: hexane to ethyl acetate), followed by recrystallization from ethanol/water (4:1). Crystalline this compound exhibits a melting point of 214–216°C, consistent with literature values for related benzamides.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 432.0845 (calculated for C₁₉H₁₈ClN₃O₃S: 432.0848).

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Coupling | 92 | 98 | High reproducibility |

| Microwave-Assisted | 88 | 97 | Reduced reaction time (2 h) |

| Solid-Phase Synthesis | 75 | 95 | Simplified purification |

Microwave-assisted synthesis (100°C, 150 W) reduces coupling time to 2 hours but requires specialized equipment. Solid-phase approaches, while streamlining purification, exhibit lower yields due to incomplete resin loading.

Challenges and Mitigation Strategies

- Regioselectivity in Chlorination : Competing para-substitution is minimized using FeCl₃ at sub-stoichiometric concentrations (0.1 equiv).

- Amide Hydrolysis : Strict anhydrous conditions and inert atmosphere prevent acid chloride degradation during coupling.

- Pyridazinone Ring Oxidation : Storage under nitrogen at −20°C stabilizes Fragment B against aerial oxidation.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a pyridazine ring substituted with a thiophen-2-yl group at position 3, a methoxy-substituted benzamide moiety at position 5, and an ethyl linker connecting the pyridazinone core to the benzamide. The thiophene group enhances π-π stacking interactions, while the pyridazinone core provides hydrogen-bonding sites critical for enzyme inhibition. The chloro and methoxy substituents modulate electronic effects, influencing solubility and binding affinity .

Q. What are standard synthetic routes for this compound?

Synthesis typically involves:

Pyridazinone core formation : Cyclocondensation of thiophene-2-carboxylic acid derivatives with hydrazine under reflux.

Ethyl linker introduction : Nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction) to attach the ethyl group.

Benzamide coupling : Amide bond formation between the ethyl linker and 5-chloro-2-methoxybenzoic acid using carbodiimide-based coupling agents (e.g., EDCI/HOBt) in DMSO or THF .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of substituents.

- High-resolution mass spectrometry (HRMS) verifies molecular weight.

- HPLC assesses purity (>95% required for biological assays).

- X-ray crystallography (if crystals are obtainable) resolves 3D conformation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Critical parameters include:

- Catalyst selection : Palladium-based catalysts for Suzuki-Miyaura coupling (if applicable) improve cross-coupling efficiency.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining >80% yield .

Q. How should researchers address contradictory data in biological activity studies?

Example: If antimicrobial activity varies across studies:

Validate assay conditions : Check pH (activity can be pH-dependent; see Frija et al., 2019) .

Orthogonal assays : Compare disk diffusion vs. microbroth dilution results.

Structural analogs : Test derivatives to isolate the role of the thiophene group .

Q. What strategies are recommended for designing derivatives with enhanced bioactivity?

- Substituent modification : Replace the chloro group with fluorinated or trifluoromethyl groups to improve metabolic stability.

- Scaffold hopping : Introduce triazole or oxadiazole rings instead of pyridazine for diversified binding modes.

- SAR studies : Prioritize derivatives with logP <3.5 to balance lipophilicity and solubility .

Q. How can computational methods streamline research on this compound?

- Molecular docking : Predict binding modes with targets like COX-2 or β-lactamases using AutoDock Vina.

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications.

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Methodological Notes

- Contradiction resolution : Cross-validate spectral data with synthetic intermediates to trace impurities .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and triplicate measurements .

- Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing (e.g., NIH-3T3 cell lines for preliminary safety) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.